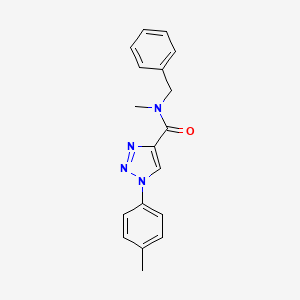

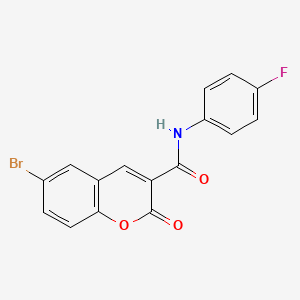

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide, also known as BBTA, is a chemical compound with potential applications in scientific research. This compound is a member of the triazole family and is known for its ability to inhibit the activity of specific enzymes in biological systems.

科学的研究の応用

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives has been a subject of interest due to their versatile biological activities. For instance, 3-C-glucopyranosyl-5-substituted-1,2,4-triazoles have shown potential as antidiabetic agents by inhibiting glycogen phosphorylase. The development of new synthetic methods for this class of compounds involves oxidative ring closures of N1-alkylidene carboxamidrazones, showcasing the functional group tolerance and general applicability of these methods (Szőcs et al., 2015).

Biological Evaluation

A series of 1,4-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial activities. The compounds exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Supramolecular Interactions

The research on 1,2,3-triazoles extends beyond click chemistry into supramolecular and coordination chemistry, leveraging their unique combination of facile accessibility and diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, N-coordination modes, and applications in anion recognition, catalysis, and photochemistry, underscoring the versatility of 1,2,3-triazoles in scientific research (Schulze & Schubert, 2014).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of novel 1,2,3-triazole-chalcone derivatives from N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide revealed significant antibacterial activity against multi-drug resistant pathogenic bacteria. This indicates the potential of these compounds in addressing antibiotic resistance (Adam et al., 2019).

作用機序

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that brominated compounds often participate in radical reactions . The bromine atom can be lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions .

Result of Action

Brominated compounds are known to participate in various biochemical reactions, which can lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

N-[(2-bromophenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-8-4-2-1-3-7(8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMANWUDPCVTEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)

![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)